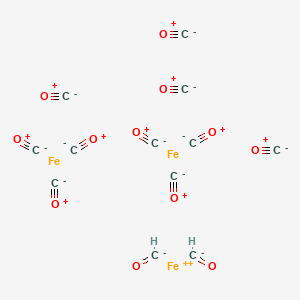
Triiron dodecarbonyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triiron dodecarbonyl is an organoiron compound with the chemical formula Fe₃(CO)₁₂ . It appears as a dark green solid that sublimes under vacuum and is soluble in nonpolar organic solvents, producing intensely green solutions . This compound is notable for its triangular structure, consisting of three iron atoms surrounded by twelve carbonyl (CO) ligands .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triiron dodecarbonyl was one of the first metal carbonyl clusters synthesized. It can be obtained from the thermolysis of iron pentacarbonyl (Fe(CO)₅): [ 3 \text{Fe(CO)}_5 \rightarrow \text{Fe}3(\text{CO}){12} + 3 \text{CO} ] Another common synthesis method involves the reaction of iron pentacarbonyl with a base, followed by oxidation: [ 3 \text{Fe(CO)}_5 + (\text{C}_2\text{H}_5)_3\text{N} + \text{H}_2\text{O} \rightarrow [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}3(\text{CO}){11}] + 3 \text{CO} + \text{CO}_2 ] [ [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}3(\text{CO}){11}] + \text{HCl} + \text{CO} \rightarrow \text{Fe}3(\text{CO}){12} + \text{H}_2 + [(\text{C}_2\text{H}_5)_3\text{NH}]\text{Cl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory methods mentioned above, scaled up for industrial use .
Analyse Des Réactions Chimiques
Types of Reactions: Triiron dodecarbonyl undergoes various chemical reactions, including:
Substitution Reactions: It reacts with ligands such as triphenylphosphine to form substituted products like Fe₃(CO)₁₁(P(C₆H₅)₃).
Disproportionation Reactions: Heating this compound can lead to the formation of carbido clusters such as Fe₅(CO)₁₅C.
Reactions with Heterocycles: It forms “ferroles” upon reaction with heterocycles like thiophenes.
Common Reagents and Conditions:
Triphenylphosphine (P(C₆H₅)₃): Used in substitution reactions.
Thiols and Disulfides: React to form thiolate-bridged complexes.
Major Products:
Fe₃(CO)₁₁(P(C₆H₅)₃): From substitution with triphenylphosphine.
Fe₅(CO)₁₅C: From heating and disproportionation reactions.
Applications De Recherche Scientifique
Triiron dodecarbonyl has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of triiron dodecarbonyl involves its ability to undergo ligand substitution and disproportionation reactions. The compound’s reactivity is influenced by the coordination of its carbonyl ligands and the triangular arrangement of iron atoms . The dynamic behavior of the compound, including the exchange of bridging and terminal carbonyls, plays a crucial role in its reactivity .
Comparaison Avec Des Composés Similaires
- Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)
- Triosmium dodecacarbonyl (Os₃(CO)₁₂)
- Iron pentacarbonyl (Fe(CO)₅)
- Diiron nonacarbonyl (Fe₂(CO)₉)
Comparison:
- Triiron dodecarbonyl (Fe₃(CO)₁₂): Features a triangular structure with twelve carbonyl ligands, making it more reactive than iron pentacarbonyl .
- Triruthenium dodecacarbonyl and Triosmium dodecacarbonyl: These compounds adopt D₃h-symmetric structures with all twelve carbonyl ligands terminally bound, unlike the C₂v structure of this compound .
- Iron pentacarbonyl and Diiron nonacarbonyl: These compounds have fewer carbonyl ligands and different structural arrangements, leading to distinct reactivity patterns .
Propriétés
Formule moléculaire |
C12H2Fe3O12 |
|---|---|
Poids moléculaire |
505.67 g/mol |
Nom IUPAC |
carbon monoxide;iron;iron(2+);methanone |
InChI |
InChI=1S/2CHO.10CO.3Fe/c12*1-2;;;/h2*1H;;;;;;;;;;;;;/q2*-1;;;;;;;;;;;;;+2 |
Clé InChI |
QKQDOULBEQSQOZ-UHFFFAOYSA-N |
SMILES canonique |
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


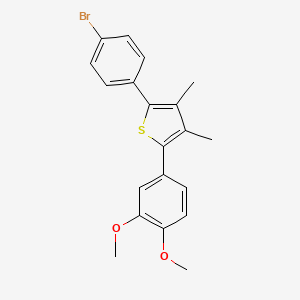
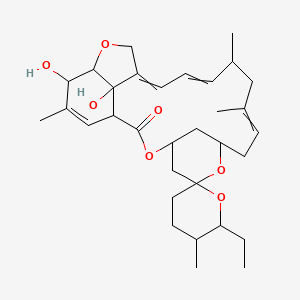
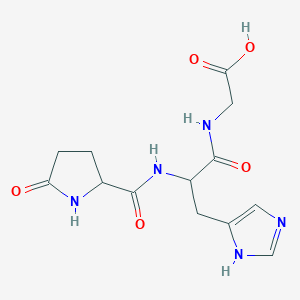
![2-[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid](/img/structure/B13401675.png)
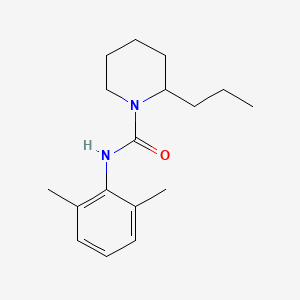
![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B13401693.png)
![2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13401694.png)
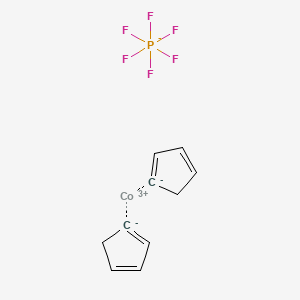
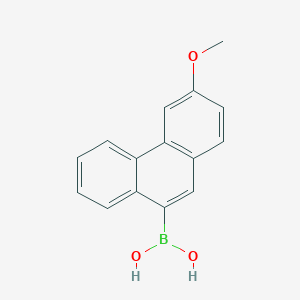
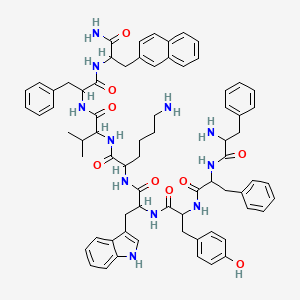
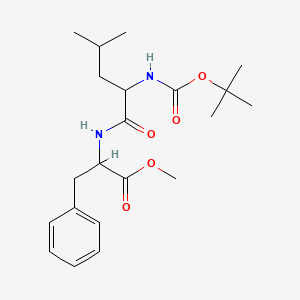

![[5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B13401748.png)
![1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B13401752.png)
